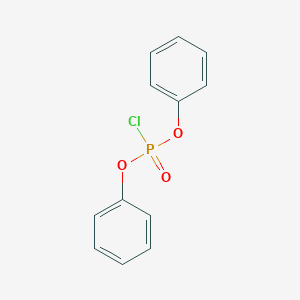












|
REACTION_CXSMILES
|
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].P(Cl)(OC1C=CC=CC=1)([O:11][C:12]1C=CC=C[CH:13]=1)=O.C(N(CC)CC)C.C(O)(=O)C>C(OCC)(=O)C>[C:6]1(=[O:7])[N:2]([O:1][C:12](=[O:11])[CH3:13])[C:3](=[O:8])[CH2:4][CH2:5]1
|


|
Name
|
|
|
Quantity
|
1.27 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
2.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring with 20 ml of ethanol for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
rising to 41° C
|
|
Type
|
CUSTOM
|
|
Details
|
A thick, white suspension resulted
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 45°-55° C. for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
After ending of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with 2×3 ml of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated in vacuo
|
|
Type
|
WASH
|
|
Details
|
the semicrystalline residue which remained was washed
|
|
Type
|
CUSTOM
|
|
Details
|
The white solid thus obtained
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with 2×3 ml of ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
sucked dry
|
|
Type
|
WASH
|
|
Details
|
washed
|
|
Type
|
STIRRING
|
|
Details
|
by stirring with 10 ml of isopropanol
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering off
|
|
Type
|
WASH
|
|
Details
|
washing with 2×2 ml of isopropanol
|
|
Type
|
CUSTOM
|
|
Details
|
drying in vacuo
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC(N1OC(C)=O)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |